molecular formula C19H22Cl2N2 B5741149 1-(3,4-dichlorobenzyl)-4-(2,3-dimethylphenyl)piperazine CAS No. 414873-33-9

1-(3,4-dichlorobenzyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No. B5741149
CAS RN: 414873-33-9
M. Wt: 349.3 g/mol
InChI Key: FTIXSBKMULWAMS-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzyl)-4-(2,3-dimethylphenyl)piperazine (DCPP) is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

1-(3,4-dichlorobenzyl)-4-(2,3-dimethylphenyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of depression, anxiety, and schizophrenia. 1-(3,4-dichlorobenzyl)-4-(2,3-dimethylphenyl)piperazine has also been studied for its anti-inflammatory and analgesic properties. Moreover, it has been shown to have antimicrobial activity against various microorganisms.

Mechanism of Action

The exact mechanism of action of 1-(3,4-dichlorobenzyl)-4-(2,3-dimethylphenyl)piperazine is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist. It also modulates the activity of other neurotransmitters such as norepinephrine and acetylcholine. 1-(3,4-dichlorobenzyl)-4-(2,3-dimethylphenyl)piperazine may also have an effect on the immune system by inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(3,4-dichlorobenzyl)-4-(2,3-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-(3,4-dichlorobenzyl)-4-(2,3-dimethylphenyl)piperazine also increases the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival. Moreover, it has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

1-(3,4-dichlorobenzyl)-4-(2,3-dimethylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have low toxicity and high selectivity for certain receptors. However, there are limitations to its use in lab experiments. 1-(3,4-dichlorobenzyl)-4-(2,3-dimethylphenyl)piperazine has poor solubility in water, which can limit its bioavailability. It also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 1-(3,4-dichlorobenzyl)-4-(2,3-dimethylphenyl)piperazine. One potential area of research is its use as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(3,4-dichlorobenzyl)-4-(2,3-dimethylphenyl)piperazine may also have potential applications in the treatment of chronic pain and inflammation. Moreover, further studies are needed to understand the exact mechanism of action of 1-(3,4-dichlorobenzyl)-4-(2,3-dimethylphenyl)piperazine and its effects on different neurotransmitter systems.

Synthesis Methods

1-(3,4-dichlorobenzyl)-4-(2,3-dimethylphenyl)piperazine can be synthesized through a series of chemical reactions. The first step involves the reaction of 3,4-dichlorobenzyl chloride with 2,3-dimethylphenylpiperazine in the presence of a base such as sodium hydroxide. This results in the formation of 1-(3,4-dichlorobenzyl)-4-(2,3-dimethylphenyl)piperazine as the main product. The purity of the product can be improved through recrystallization and purification techniques.

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2/c1-14-4-3-5-19(15(14)2)23-10-8-22(9-11-23)13-16-6-7-17(20)18(21)12-16/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIXSBKMULWAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001174105
Record name 1-[(3,4-Dichlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dichlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine

CAS RN

414873-33-9
Record name 1-[(3,4-Dichlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414873-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dichlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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